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Compound of Interest

Compound Name: 4-fluoro-5-nitro-1H-indazole

CAS No.: 1082041-35-7

Cat. No.: B1440986

Get Quote
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Molecular Weight: 181.12 g/mol [1]

Executive Summary
4-Fluoro-5-nitro-1H-indazole is a critical heterocyclic building block, particularly valuable in

the development of kinase inhibitors and other bioactive small molecules. The unique

substitution pattern—combining the electron-withdrawing nitro group at C5 with the steric and

electronic modulation of fluorine at C4—creates a distinct reactivity profile for nucleophilic

aromatic substitution (S

Ar) and reduction sequences.

This guide provides a comprehensive technical framework for the spectroscopic identification

and quality control of this compound. It moves beyond simple data listing to explain the
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diagnostic features required to distinguish this specific regioisomer from common impurities

(e.g., 4-fluoro-7-nitro-1H-indazole).

Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to accurate spectral interpretation. The primary

route involves the electrophilic nitration of 4-fluoro-1H-indazole.

Regioselectivity: The indazole core naturally favors electrophilic attack at C5 and C7. The

fluorine atom at C4 exerts an ortho/para directing effect (mesomerically donating), which

reinforces activation at C5 (ortho to F) and C7 (para to F).

Critical Impurity: While C5 is sterically adjacent to the fluorine, the electronic synergy often

favors the 5-nitro isomer. However, the 7-nitro isomer is a common byproduct that must be

ruled out via NMR coupling constants.

Visualization: Synthesis & Impurity Pathway

Regio-Control Logic

4-Fluoro-1H-indazole
(CAS 341-23-1)

HNO3 / H2SO4
(Nitration)
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(Target: C5 Substitution)

Major Product
(Ortho to F)

4-Fluoro-7-nitro-1H-indazole
(Impurity: C7 Substitution)

Minor Byproduct
(Para to F)

F (C4) directs Ortho (C3, C5) / Para (C7)
Indazole directs C5/C7

Click to download full resolution via product page

Caption: Electrophilic nitration pathway showing the competition between C5 (target) and C7

(impurity) substitution.

Spectroscopic Specifications
The following data represents the diagnostic signals required for structural confirmation.
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Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Recommended due to solubility and NH exchange suppression).

H NMR (400 MHz)
The proton spectrum is the primary tool for regioisomer differentiation.

Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Diagnostic
Interpretation

NH (1) 13.5 - 14.0 Broad Singlet -

Acidic indazole

proton; chemical

shift varies with

concentration/sol

vent.

H-3 8.35 - 8.45 Doublet (d)

Deshielded by

C=N. Shows

long-range

coupling to F-4.

Differentiation: In

3-substituted

derivatives, this

signal

disappears.

H-6 7.90 - 8.00
Doublet of

Doublets (dd)
,

Ortho to NO

(deshielded).

Coupling to F-4

(meta) may be

observed.

H-7 7.50 - 7.60
Doublet of

Doublets (dd)

Shielded relative

to H6. Para to F-

4.
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Critical Validation Step: To confirm the nitro group is at C5 and not C7, observe the coupling of

the aromatic protons.

5-Nitro Isomer (Target): Shows an AB system (H6/H7) with ortho coupling (~9 Hz).

7-Nitro Isomer (Impurity): Would show an AB system (H5/H6) but with significantly different

chemical shifts due to the nitro group's proximity to the NH.

F NMR (376 MHz)
Shift:

-115.0 to -125.0 ppm (Singlet or multiplet depending on decoupling).

Diagnostic: A single sharp peak confirms mono-fluorination. The shift is characteristic of an

aromatic fluorine ortho to a nitro group.

C NMR (100 MHz)
Key diagnostic carbon signals involving C-F coupling (

):

C-4 (C-F): Doublet,

Hz.

C-5 (C-NO

): Doublet,

Hz.

C-3: Doublet,

Hz.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or APCI (+).
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Molecular Ion:

[M+H]

Calculated: 182.04

[M+H]

Observed: 182.1

0.1

Fragmentation Pattern:

Loss of NO

(

46 amu)

m/z ~136.

Loss of HF (

20 amu) is possible but less common in soft ionization.

Infrared Spectroscopy (FT-IR)
N-H Stretch: 3200–3400 cm

(Broad).

NO

Asymmetric Stretch: 1530–1550 cm

(Strong).

NO

Symmetric Stretch: 1340–1360 cm
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(Strong).

C=N / C=C Ring Stretch: 1600–1620 cm

.

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra without aggregation artifacts.

Mass: Weigh 5–10 mg of 4-fluoro-5-nitro-1H-indazole.

Solvent: Add 0.6 mL DMSO-

(99.9% D). Note: CDCl

is not recommended due to poor solubility of nitro-indazoles.

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

Acquisition:

Run

H with at least 16 scans.

Run

F (decoupled and coupled) to verify F-H interactions.

Protocol B: HPLC Purity Assessment
Objective: Quantify the 7-nitro regioisomer.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

Mobile Phase:
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A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and 280 nm.

Expectation: The 5-nitro isomer is typically more polar and may elute slightly earlier or later

than the 7-nitro isomer depending on the specific column chemistry; standard spiking is

recommended for initial validation.

Structural Confirmation Workflow

Crude Product

LC-MS Analysis
Target: [M+H]+ = 182

1H NMR (DMSO-d6)

Mass Confirmed

Coupling Analysis

CONFIRMED: 5-Nitro
(H6/H7 Ortho Coupling)

Ortho d/dd observed

REJECT: 7-Nitro
(Distinct Shift Pattern)

Pattern mismatch
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Caption: Logical workflow for confirming the 5-nitro regioisomer using MS and NMR coupling

constants.

References
Synthesis of Nitroindazoles.Study of the Addition Mechanism of 1H-Indazole and Its Nitro

Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

General Nitration Methodology.Trifluoromethanesulfonic Acid Promoted Controllable

Electrophilic Aromatic Nitration. Organic Chemistry Portal. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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